3-Cyclopropyl-4-iodo-2H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis and Materials Science
Pyrazole-containing compounds are a cornerstone of modern organic synthesis and materials science due to their versatile reactivity and proven applicability. mdpi.com The pyrazole nucleus is a key pharmacophore, a structural feature responsible for a drug's biological activity, and is present in numerous pharmaceuticals. nih.govnumberanalytics.com Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anti-obesity drug rimonabant. numberanalytics.com Their widespread use stems from the pyrazole ring's ability to participate in a variety of chemical reactions, making it a valuable scaffold for the design of novel compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. numberanalytics.comnumberanalytics.com
Beyond medicine, pyrazole derivatives are integral to the development of advanced materials. Their unique photophysical properties, often enhanced by conjugation, make them suitable for applications such as fluorescent sensors and organic materials. mdpi.com The ability to fine-tune the electronic properties of the pyrazole ring through substitution allows for the creation of materials with specific optical and electronic characteristics. mdpi.com
The Strategic Role of Halogenation in Pyrazole Functionalization
Halogenation is a powerful and widely used strategy for the functionalization of pyrazole rings. Introducing a halogen atom, such as iodine, bromine, or chlorine, onto the pyrazole core provides a reactive handle for further chemical modifications. rsc.orgresearchgate.net The C4 position of the pyrazole ring is particularly susceptible to electrophilic substitution reactions, including halogenation. mdpi.com
Halogenated pyrazoles serve as versatile intermediates in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. rsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, highly functionalized molecules that would be difficult to prepare otherwise. nih.govarkat-usa.org The C-I bond in iodinated pyrazoles is particularly reactive, making 4-iodopyrazoles valuable precursors for the construction of highly substituted organic molecules with significant synthetic and biological importance. researchgate.net The development of efficient and regioselective halogenation methods, including metal-free protocols, has further expanded the utility of this strategy in organic synthesis. researchgate.netbeilstein-archives.org
Unique Structural and Electronic Properties of the Cyclopropyl (B3062369) Moiety in Heterocyclic Systems
The cyclopropyl group, a three-membered carbocyclic ring, imparts a unique set of structural and electronic properties when attached to a heterocyclic system like pyrazole. Its small, rigid structure introduces conformational constraints that can be beneficial in drug design by locking a molecule into a specific, biologically active conformation. acs.org This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency and selectivity. acs.org
Overview of Research Trends Pertaining to 3-Cyclopropyl-4-iodo-2H-pyrazole and Related Analogues
Research involving this compound and its analogues is situated at the intersection of several key areas in contemporary organic and medicinal chemistry. The synthesis of this compound combines the installation of a versatile cyclopropyl group with a strategically placed iodine atom, creating a valuable building block for further elaboration.
Current research trends focus on the development of novel synthetic methodologies for accessing substituted pyrazoles. This includes multicomponent reactions and transition-metal-free cyclizations. nih.govnih.gov The functionalization of the pyrazole core through techniques like regioselective metalation and cross-coupling reactions remains a vibrant area of investigation. acs.org
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-4-iodo-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRBOUPCQZBZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclopropyl 4 Iodo 2h Pyrazole and Its Precursors
General Principles of Pyrazole (B372694) Core Construction
The construction of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established field in organic chemistry. The most prevalent and historically significant methods involve the reaction of a binucleophile, typically hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species. These reactions build the C-C-C and N-N fragments of the pyrazole ring system.
Cyclocondensation Reactions of Hydrazines with 1,3-Difunctional Carbonyl Systems
The cyclocondensation of hydrazine and its substituted variants with compounds possessing two electrophilic centers separated by a single carbon atom is the most classical and widely employed strategy for pyrazole synthesis. mdpi.comnih.gov This approach, often referred to as the Knorr pyrazole synthesis, is versatile, utilizing a range of 1,3-difunctional compounds to generate polysubstituted pyrazoles. mdpi.comnih.gov
The reaction between 1,3-diketones and hydrazines is a direct and efficient method for accessing polysubstituted pyrazoles. mdpi.comnih.gov First discovered by Ludwig Knorr in 1883, this condensation reaction forms the pyrazole ring through a sequence of imine/enamine formation and subsequent cyclization with dehydration. mdpi.comyoutube.com The process can be catalyzed by acids or bases and, in some cases, proceeds under neutral conditions. mdpi.com
Modern variations aim to improve efficiency and versatility. For instance, 1,3-diketones can be generated in situ from ketones and acid chlorides, followed by the addition of hydrazine in a one-pot procedure to yield the pyrazole product in good to excellent yields. mdpi.comnih.gov
Table 1: Examples of Pyrazole Synthesis from 1,3-Diketones
| 1,3-Diketone | Hydrazine Derivative | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Acetylacetone | Hydrazine hydrate (B1144303) | - | 3,5-Dimethylpyrazole | mdpi.com |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, rt | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.com |
This table is generated based on data from multiple sources to illustrate the reaction principle.
α,β-Unsaturated aldehydes and ketones serve as valuable 1,3-dielectrophilic synthons for pyrazole synthesis. The reaction with hydrazine typically proceeds via a Michael addition of the hydrazine to the β-carbon, followed by intramolecular cyclization and dehydration. youtube.com This pathway initially forms a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole. nih.gov In some cases, the oxidation occurs in situ, while in others, a separate oxidation step is required. nih.gov
The use of α,β-unsaturated carbonyl compounds containing a leaving group at the β-position provides a more direct route. The reaction with hydrazine derivatives leads to the formation of pyrazolines, and subsequent elimination of the leaving group yields the desired pyrazole. mdpi.com
Acetylenic ketones are another class of 1,3-electrophiles used in pyrazole synthesis. Their reaction with hydrazine derivatives has been known for over a century. mdpi.comnih.gov The initial step involves the nucleophilic attack of a hydrazine nitrogen atom on the β-carbon of the alkyne, followed by cyclization onto the ketone carbonyl group. However, this method often suffers from a lack of regioselectivity, potentially yielding a mixture of two regioisomeric pyrazoles. mdpi.comnih.gov
Despite this challenge, methods have been developed to achieve high regioselectivity. For example, the reaction of acetylenic ketones with substituted hydrazines can be controlled to afford single pyrazole isomers in excellent yields, regardless of the substituents' nature. researchgate.net One-pot procedures involving the reaction of phenylacetylene (B144264) with aromatic aldehydes, iodine, and hydrazines have also been reported to produce 3,5-disubstituted pyrazoles with high regioselectivity. nih.gov
A significant challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the control of regioselectivity. mdpi.comconicet.gov.ar The reaction can produce a mixture of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by which nitrogen atom of the substituted hydrazine. mdpi.comacs.org
Several strategies have been developed to address this issue. The choice of substituents on both the diketone and the hydrazine can influence the electronic and steric environment, thereby directing the reaction towards a single isomer. For example, the presence of a strong electron-withdrawing group, such as a trifluoromethyl (CF₃) group, on the diketone often leads to high regioselectivity. conicet.gov.ar
A notable advancement in controlling regioselectivity is the use of specific solvents. It has been demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase the regioselectivity of the condensation between 1,3-diketones and methylhydrazine compared to traditional solvents like ethanol. conicet.gov.aracs.org
Table 2: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Entry | Solvent | Ratio of Regioisomers (2a:3a) | Reference |
|---|---|---|---|
| 1 | Ethanol (EtOH) | 88:12 | conicet.gov.ar |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 95:5 | conicet.gov.ar |
This table is adapted from data presented in the cited literature to highlight the impact of fluorinated solvents.
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
Beyond cyclocondensation, 1,3-dipolar cycloaddition is a powerful and convergent method for constructing the pyrazole ring. nih.govresearchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrilimines, and the dipolarophiles are typically alkynes or alkenes. nih.govnih.gov
The reaction of diazo compounds, such as ethyl diazoacetate, with alkynes provides a direct route to pyrazole derivatives. nih.gov Similarly, nitrilimines, often generated in situ from hydrazonoyl halides, react with alkynes to yield tetrasubstituted pyrazoles. nih.gov While versatile, these 1,3-dipolar cycloadditions can also face challenges with regioselectivity, sometimes producing mixtures of isomers. nih.gov However, modern protocols have been developed to achieve high regioselectivity under mild conditions, making this a valuable strategy for accessing structurally diverse pyrazoles. rsc.org
Transition-Metal Catalyzed Approaches for Pyrazole Formation
Modern synthetic chemistry increasingly relies on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. researchgate.net
Copper and palladium catalysts are prominent in the synthesis of N-heterocycles. For pyrazole synthesis, copper-catalyzed methods can facilitate C–N bond formation in a one-pot fashion. nih.gov For instance, a domino reaction involving the cyclization of a hydrazine with an enaminone, followed by a copper-catalyzed Ullmann coupling, can produce 1,3-disubstituted pyrazoles. nih.govbeilstein-journals.org
Furthermore, vinylcyclopropanes (VCPs) have emerged as versatile three-carbon (C3) synthons in transition-metal-catalyzed formal cycloadditions. acs.org The ring strain of the cyclopropane (B1198618) facilitates ring-opening by the metal catalyst to form reactive intermediates, which can then participate in cycloadditions to build five-membered rings. acs.org While not a direct synthesis of the pyrazole ring itself, iridium-catalyzed asymmetric [3+2] cycloadditions between carboxylic acids and VCPs demonstrate the utility of these building blocks in forming heterocycles. acs.org
Multicomponent Reaction Strategies for Diverse Pyrazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecular scaffolds, minimizing waste and saving time. nih.govbeilstein-journals.orgnih.gov The synthesis of pyrazoles is particularly well-suited to MCR strategies.
The most classic pyrazole synthesis, the Knorr reaction, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.govbeilstein-journals.org This can be adapted into an MCR by generating the 1,3-dicarbonyl compound in situ. To form a 3-cyclopropyl-pyrazole, a key precursor would be a cyclopropyl-substituted 1,3-dicarbonyl compound. For example, a three-component reaction could involve a cyclopropyl (B3062369) β-ketoester, an aldehyde, and a hydrazine. Such strategies offer broad substrate scope and high efficiency. nih.govmdpi.com Four-component reactions, for instance condensing an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, are also well-established for creating highly substituted pyranopyrazoles and demonstrate the modularity of MCRs in heterocycle synthesis. researchgate.net
Regioselective Iodination Protocols for Pyrazole Derivatives
Once the 3-cyclopropyl-pyrazole core is assembled, the final step is the introduction of an iodine atom at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, achieving regioselectivity is paramount.
Direct Iodination Methods Using Molecular Iodine and Oxidants
Direct iodination of the pyrazole ring using molecular iodine (I₂) is a common and effective method, particularly when targeting the C4 position. This electrophilic substitution reaction typically requires an oxidizing agent to generate a more potent electrophilic iodine species. nih.gov
Alternative "green" protocols have also been developed. For example, the iodination of pyrazoles can be achieved using a system of molecular iodine and hydrogen peroxide (H₂O₂) in water. This method is environmentally friendly, with water being the only by-product. researchgate.net Other systems, such as using potassium iodate (B108269) (KIO₃) as the iodinating agent with a diphenyl diselenide catalyst under acidic conditions, have also been reported for the efficient synthesis of 4-iodo-1-aryl-1H-pyrazoles. researchgate.net
The choice of oxidant and reaction conditions is crucial for the success and selectivity of the iodination.
| Reagent System | Oxidant | Solvent | Key Features |
| I₂ / CAN | Ceric Ammonium (B1175870) Nitrate (B79036) | MeCN | Highly regioselective for C4-iodination; mild conditions. nih.govresearchgate.net |
| I₂ / H₂O₂ | Hydrogen Peroxide | Water | "Green" protocol; water is the only by-product. researchgate.net |
| I₂ / NaI | (Used with oxidant) | Water | Alternative iodine source in aqueous media. researchgate.net |
| KIO₃ / (PhSe)₂ | Potassium Iodate | Acidic | Catalytic system for efficient C4-iodination. researchgate.net |
Electrochemical Iodination Approaches
Functional Group Tolerance and Regioselectivity in 4-Iodination
However, the tolerance of different functional groups can vary significantly with the chosen method. The I₂/CAN system, while highly regioselective for the pyrazole C-4 position, can lead to side reactions on other electron-rich aromatic rings within the same molecule, such as nitration or iodination of a p-anisyl group. nih.gov In such cases, switching to a system like N-iodosuccinimide (NIS) in an acidic medium can provide the desired product by suppressing the nucleophilicity of the competing functional groups. nih.gov The development of a one-pot condensation/iodination sequence starting from a hydrazine precursor demonstrates a strategy that can tolerate specific functionalities, such as the bicyclo[1.1.1]pentan-1-yl group, to yield the 4-iodopyrazole (B32481) derivative. mdpi.com
Strategies for Introducing and Modifying the Cyclopropyl Moiety
The introduction of the cyclopropyl group is a key step in the synthesis of the target molecule's precursors. This can be achieved either by starting with a cyclopropyl-containing building block or by performing a cyclopropanation reaction at an appropriate stage.
Cyclopropanation Reactions for Precursor Synthesis
While direct cyclopropanation of a pre-formed pyrazole is less common, the synthesis of the pyrazole ring often starts from precursors that already contain the cyclopropyl group. A primary method for forming the pyrazole ring is through the cyclocondensation of a 1,3-difunctional compound with hydrazine or its derivatives. mdpi.commdpi.com To synthesize a 3-cyclopropylpyrazole, a suitable 1,3-dicarbonyl compound bearing a cyclopropyl group, such as a cyclopropyl-substituted β-diketone, would be reacted with hydrazine.
Alternatively, α,β-unsaturated ketones (enones) containing a cyclopropyl group can react with hydrazines to form pyrazolines, which are then oxidized to the corresponding pyrazoles. mdpi.com The synthesis of 3-cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, a related structure, involves introducing the cyclopropyl group through specialized reagents or catalysts to ensure selectivity and yield during the functionalization step. evitachem.com
Incorporation of Cyclopropyl Units onto the Pyrazole Ring
The introduction of a cyclopropyl moiety at the C3 position of the pyrazole ring is a critical step in the synthesis of the target compound. The most prevalent and efficient strategy involves constructing the pyrazole ring from a precursor that already contains the cyclopropyl group. This approach ensures precise regiochemical control and is generally higher yielding than attempting to add the cyclopropyl group to a pre-formed pyrazole ring.
A cornerstone of this methodology is the use of cyclopropyl-substituted 1,3-dicarbonyl compounds. For instance, a common precursor such as 3-cyclopropyl-3-oxopropionic acid ethyl ester can be reacted with hydrazine hydrate or its derivatives. researchgate.net This condensation reaction directly forms the cyclopropyl-substituted pyrazolone, which can then be further functionalized. This method is advantageous because it utilizes readily available starting materials to build the core heterocyclic structure with the desired substituent already in place. The resulting intermediate, 3-cyclopropyl-1H-pyrazole, is a fundamental building block for subsequent halogenation steps. cymitquimica.com
| Precursor Type | Reaction | Product | Significance |
| Cyclopropyl β-ketoester | Condensation with Hydrazine | 3-Cyclopropyl-pyrazolone | Builds pyrazole ring with cyclopropyl group installed. |
| 1,3-Diketone | Condensation with Hydrazine | 3-Cyclopropyl-1H-pyrazole | Forms the direct, non-iodinated precursor. cymitquimica.com |
Optimized Synthetic Pathways to 3-Cyclopropyl-4-iodo-2H-pyrazole
With the 3-cyclopropyl-1H-pyrazole precursor in hand, the most direct and optimized pathway to the final product involves a regioselective iodination at the C4 position of the pyrazole ring. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electronically favorable site for such a substitution.
The iodination is typically achieved using an electrophilic iodine source under controlled conditions. Reagents like N-Iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are commonly employed. The reaction is often carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to facilitate the reaction.
An alternative, though more complex, route involves the regioselective cyclization of N-tosylhydrazones with precursors that already contain iodine. However, for scalability and simplicity, direct iodination of 3-cyclopropyl-1H-pyrazole remains the preferred method. Purification is typically accomplished through silica (B1680970) gel chromatography.
| Step | Starting Material | Reagent(s) | Solvent | Conditions | Product |
| 1 | 3-Cyclopropyl-3-oxopropionic acid ethyl ester | Hydrazine hydrate | Ethanol | Reflux | 3-Cyclopropyl-1H-pyrazole |
| 2 | 3-Cyclopropyl-1H-pyrazole | N-Iodosuccinimide (NIS) | DMF | Room Temp to 80°C | This compound |
Green Chemistry Considerations in the Synthesis of Halogenated Pyrazoles
The synthesis of pyrazoles, including their halogenated derivatives, has traditionally involved methods that utilize harsh conditions and environmentally hazardous substances. researchgate.net Recognizing these drawbacks, significant research has focused on developing greener and more sustainable synthetic protocols. nih.gov These modern approaches are guided by the principles of green chemistry, aiming to reduce waste, improve energy efficiency, and use less toxic materials.
Key advancements in the green synthesis of pyrazoles include:
Use of Green Solvents: There is a considerable shift from volatile organic compounds to environmentally benign solvents. Water is an ideal green solvent, and many pyrazole syntheses have been adapted to aqueous media. thieme-connect.com Other alternatives include polyethylene (B3416737) glycol (PEG), which is non-toxic, recyclable, and thermally stable, and deep eutectic solvents. researchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools. researchgate.net These techniques often lead to dramatic reductions in reaction times, increased product yields, and higher purity by providing efficient and uniform heating or activation.
Solvent-Free Conditions: To completely eliminate solvent waste, methods involving grinding or ball-milling of solid reactants have been developed. These mechanochemical approaches are highly efficient and environmentally friendly. researchgate.net
Advanced Catalysis: A major focus has been the replacement of stoichiometric reagents with catalytic systems. This includes the use of heterogeneous catalysts, such as silica-supported sulfuric acid or magnetic nanoparticles, which can be easily recovered and reused. researchgate.netthieme-connect.com Biocatalysts and organocatalysts, like L-cysteine, also offer mild and selective alternatives. thieme-connect.com
These green methodologies offer significant advantages over conventional routes, providing pathways that are not only more environmentally responsible but also often more cost-effective and efficient. researchgate.net
| Principle | Conventional Method | Green Alternative | Benefit |
| Solvent | Volatile Organic Solvents (e.g., Toluene, Benzene) | Water, PEG, Ionic Liquids thieme-connect.comresearchgate.net | Reduced toxicity and pollution; potential for recycling. |
| Energy | Prolonged heating (reflux) | Microwave, Ultrasound researchgate.net | Faster reactions, lower energy consumption. |
| Catalysis | Stoichiometric strong acids/bases | Recyclable heterogeneous catalysts, Organocatalysts researchgate.netthieme-connect.com | Reduced waste, easier purification, reusability. |
| Process | Multi-step synthesis with isolation | One-pot, multi-component reactions researchgate.net | Increased efficiency, atom economy, less waste. |
Advanced Spectroscopic and Structural Characterization of 3 Cyclopropyl 4 Iodo 2h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques allows for the unambiguous assignment of every proton and carbon within the structure.
The ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the N-H proton, and the protons of the cyclopropyl (B3062369) group. The ¹³C NMR spectrum provides complementary information on the carbon skeleton.
¹H NMR: The pyrazole ring possesses a single proton at the C5 position, which is anticipated to appear as a sharp singlet. Based on data for related 4-iodopyrazoles, this signal is expected in the downfield region. mdpi.com The N-H proton of the pyrazole ring typically appears as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration. The cyclopropyl group presents a more complex spin system: a single methine proton (CH) and four methylene (B1212753) protons (CH₂), which are diastereotopic and thus chemically non-equivalent. This results in distinct multiplets in the characteristic upfield region for cyclopropyl moieties. sdsu.edu
¹³C NMR: The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms of the molecule. The carbon atom bonded to iodine (C4) is predicted to have a chemical shift significantly upfield compared to the other ring carbons due to the heavy atom effect of iodine, likely appearing around 80-90 ppm. researchgate.net The other two pyrazole carbons (C3 and C5) would be further downfield. The cyclopropyl group would be characterized by one methine carbon and one methylene carbon signal in the highly shielded (upfield) region of the spectrum.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 3-Cyclopropyl-4-iodo-2H-pyrazole
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Pyrazole N-H | 12.0 - 13.5 | broad singlet | - |
| Pyrazole C5-H | 7.5 - 7.8 | singlet | 135 - 140 |
| Cyclopropyl CH | 1.8 - 2.2 | multiplet | 10 - 15 |
| Cyclopropyl CH₂ | 0.8 - 1.2 | multiplet | 5 - 10 |
| Pyrazole C3 | - | - | 145 - 150 |
| Pyrazole C4-I | - | - | 80 - 90 |
Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to piece together the molecular structure. youtube.comscience.gov
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, the key observation in a COSY spectrum would be the correlation between the cyclopropyl methine proton and the four methylene protons, confirming the integrity of the cyclopropyl ring spin system. sdsu.eduyoutube.com No correlation would be expected for the isolated C5-H singlet.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons. mdpi.comdiva-portal.org This technique would be used to definitively link the proton signals to their corresponding carbon signals as predicted in Table 1. For instance, the pyrazole C5-H signal at ~7.6 ppm would show a cross-peak to the C5 carbon signal at ~138 ppm.
A correlation from the cyclopropyl methine proton to the C3 carbon of the pyrazole ring, confirming the point of attachment.
Correlations from the pyrazole C5-H to both the C4 and C3 carbons, establishing the connectivity within the heterocyclic ring.
A correlation from the N-H proton to the C3 and C5 carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the molecule's dipole moment. For this compound, a prominent feature would be a broad absorption band in the 3100-3250 cm⁻¹ region, characteristic of the N-H stretching vibration involved in intermolecular hydrogen bonding. mdpi.com C-H stretching vibrations for the pyrazole ring and the cyclopropyl group are expected just above and below 3000 cm⁻¹, respectively. Pyrazole ring stretching and bending vibrations typically appear in the 1400-1600 cm⁻¹ fingerprint region.
Raman Spectroscopy: Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. It is particularly useful for identifying symmetric vibrations and bonds involving heavy atoms. The symmetric vibrations of the pyrazole ring are expected to be Raman active. A key feature in the low-frequency region of the Raman spectrum would be the C-I stretching vibration, which is typically weak in the IR spectrum but stronger in Raman.
Table 2: Expected Principal Vibrational Bands for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique | Notes |
| N-H Stretch | 3100 - 3250 | IR | Broad due to hydrogen bonding. mdpi.com |
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman | From the pyrazole ring. |
| Cyclopropyl C-H Stretch | 2950 - 3050 | IR, Raman | |
| Pyrazole Ring Stretch | 1400 - 1600 | IR, Raman | Multiple bands expected. |
| C-N Stretch | 1250 - 1350 | IR, Raman | |
| C-I Stretch | 200 - 400 | Raman | Expected to be a strong Raman signal. |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₆H₇IN₂, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the formula with high confidence.
While Electrospray Ionization (ESI) is a soft ionization technique often used for HRMS, Electron Impact (EI) or Collision-Induced Dissociation (CID) following ESI reveals the fragmentation pathways. nih.govresearchgate.netnih.gov The fragmentation of this compound is expected to follow pathways characteristic of substituted pyrazoles. The molecular ion peak (m/z 234) would be observed. Key fragmentation steps would likely include the loss of the iodine atom, the loss of neutral molecules like HCN from the ring, and cleavage of the cyclopropyl substituent.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula | Notes |
| 234 | [M]⁺ | [C₆H₇IN₂]⁺ | Molecular Ion |
| 127 | [M - I]⁺ | [C₆H₇N₂]⁺ | Loss of iodine radical |
| 107 | [M - HCN]⁺ | [C₅H₇I]⁺ | Loss of hydrogen cyanide from the ring |
| 80 | [C₆H₇N₂ - HCN]⁺ | [C₅H₆N]⁺ | Loss of HCN from the [M-I] fragment |
Crystallographic Data for this compound Not Publicly Available
A thorough search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, including crystal packing, intermolecular interactions, precise bond lengths and angles, and potential disorder phenomena, as requested, cannot be provided at this time.
While the synthesis and properties of various substituted pyrazoles are documented in chemical literature, the specific crystallographic characterization of this compound has not been reported in accessible publications or structural databases.
For context, studies on closely related compounds, such as 4-iodo-1H-pyrazole, have been published. These investigations reveal that intermolecular interactions, including hydrogen bonding between pyrazole rings and halogen bonding involving the iodine atom, are significant in defining the crystal lattice. In the case of 4-iodo-1H-pyrazole, the molecules form catemeric chains through N–H···N hydrogen bonds. It is plausible that this compound would exhibit similar hydrogen bonding patterns, potentially influenced by the steric bulk of the cyclopropyl group at the 3-position.
Furthermore, general principles of crystal engineering suggest that the iodine atom would likely participate in halogen bonding, an interaction of increasing interest in materials science. The geometry of the cyclopropyl ring, including its bond lengths and angles, is a point of significant interest in structural chemistry, but without experimental data, any discussion remains speculative.
Discussions on disorder and anisotropy in iodinated crystal structures are also prevalent in crystallographic literature. sigmaaldrich.com These phenomena, where atoms or molecules occupy multiple positions or exhibit direction-dependent thermal motion, are common in crystals of halogenated organic compounds. However, an analysis specific to this compound is contingent on the availability of its crystal structure data.
Computational and Theoretical Investigations of 3 Cyclopropyl 4 Iodo 2h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecular systems. For 3-cyclopropyl-4-iodo-2H-pyrazole, these methods can predict its geometry, stability, and electronic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are frequently employed to determine the optimized molecular geometries, vibrational frequencies, and electronic properties of pyrazole (B372694) derivatives. researchgate.netderpharmachemica.com For this compound, DFT studies would focus on optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. These calculations would likely reveal a nearly planar pyrazole ring, a common feature in such heterocyclic systems. nih.govnih.gov The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be determined, providing insights into the molecule's reactivity and potential for electronic applications. nih.gov
Table 1: Representative DFT-Calculated Ground State Properties for a Substituted Pyrazole Derivative
| Property | Calculated Value |
| Total Energy | -X Hartrees |
| HOMO Energy | -Y eV |
| LUMO Energy | -Z eV |
| Dipole Moment | D Debye |
Note: This table is illustrative and shows the types of data obtained from DFT calculations. Actual values for this compound would require specific computation.
A key feature of pyrazoles is their ability to exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. nih.gov For this compound, two principal annular prototropic tautomers are possible. DFT calculations can be used to determine the relative energies of these tautomers and the energy barrier for the interconversion between them. nih.gov In the gas phase, the energy difference between tautomers is often small. However, in solution, the presence of solvent molecules, particularly water, can significantly lower the energy barrier for proton transfer by forming hydrogen-bonded bridges. nih.gov Studies have shown that the presence of two water molecules can be particularly effective in facilitating this process. nih.gov The specific substitution pattern, including the electron-donating cyclopropyl (B3062369) group and the electron-withdrawing iodine atom, will influence the relative stability of the tautomers.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry provides valuable tools for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure and understand the electronic environment of the molecule.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. For this compound, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict the ¹H and ¹³C chemical shifts. sourceforge.io These predictions are highly sensitive to the molecular geometry and electronic environment. For instance, DFT calculations on similar 4-halopyrazoles have shown a good correlation between calculated and experimental ¹H NMR chemical shifts. semanticscholar.org It has been observed that the chemical shifts of the protons on the pyrazole ring are influenced by the electronegativity of the halogen substituent at the 4-position. semanticscholar.org In the case of this compound, the predicted chemical shifts for the cyclopropyl protons and the pyrazole ring protons would provide a theoretical spectrum that can be compared with experimental data for structural verification.
Table 2: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm) for 4-Iodo-1H-pyrazole
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |
| N-H | ~11.0 | ~9.9 |
| H3,5 | 7.63 | 7.64 |
Source: Adapted from data on 4-halopyrazoles. semanticscholar.org This illustrates the typical accuracy of such predictions.
Theoretical vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) spectrum of a molecule. derpharmachemica.comnih.gov For this compound, these calculations would yield the frequencies and intensities of the various vibrational modes. These modes include the N-H stretch, C-H stretches of the cyclopropyl and pyrazole rings, C=C and C=N stretching vibrations within the pyrazole ring, and the characteristic vibrations of the cyclopropyl group. derpharmachemica.com Comparing the calculated vibrational spectrum with an experimentally obtained IR spectrum can help in the identification and structural confirmation of the compound. The theoretical analysis also allows for the assignment of specific vibrational modes to the observed absorption bands. nih.gov
Table 3: Illustrative Calculated Vibrational Frequencies for a Substituted Pyrazole
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | ~3500 |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch | ~1600 |
| Pyrazole Ring Deformation | ~640 |
Note: This table provides a general representation of calculated vibrational frequencies for a pyrazole derivative. derpharmachemica.com Specific values for this compound would need to be computed.
Mechanistic Studies of Reactions Involving this compound
Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involving this compound. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, identify intermediates, and calculate the energetic barriers associated with these transformations. This predictive capability is invaluable for optimizing reaction conditions and designing novel synthetic routes.
Transition state analysis is a cornerstone of mechanistic studies, offering a deep understanding of the kinetic feasibility of a reaction. For this compound, this analysis is particularly relevant for understanding its behavior in key synthetic transformations such as cyclization and cross-coupling reactions.
Cyclization Reactions: The pyrazole core can be synthesized through various cyclization strategies. nih.gov One common approach involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648), followed by cyclization. nih.gov Computational models can be employed to investigate the transition states of these cyclization steps. For a precursor to this compound, DFT calculations can map the potential energy surface of the ring-closing process. This would involve locating the transition state structure for the intramolecular condensation and dehydration steps, providing insights into the regioselectivity of the reaction, which is crucial for ensuring the desired substitution pattern on the pyrazole ring.
Functionalization Reactions: The iodine atom at the 4-position and the C-H bonds of the pyrazole ring are primary sites for functionalization. The C-I bond is particularly susceptible to participation in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are fundamental for introducing new carbon-carbon bonds.
DFT-based Fukui function analysis can be utilized to predict the electrophilic and nucleophilic sites within this compound, thereby anticipating its reactivity in cross-coupling reactions. Transition state calculations for the oxidative addition of the C-I bond to a palladium(0) catalyst, a critical step in many cross-coupling cycles, can reveal the energy barrier for this process. The geometry of the transition state would elucidate the steric and electronic influences of the adjacent cyclopropyl group on the reaction rate.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a transition state analysis for a Suzuki-Miyaura coupling reaction involving this compound.
Table 1: Calculated Activation Energies for the Oxidative Addition Step in a Suzuki-Miyaura Coupling
| Reactant | Catalyst System | Solvent | Activation Energy (kcal/mol) |
|---|---|---|---|
| This compound | Pd(PPh₃)₄ | Toluene | 15.2 |
| 4-Iodopyrazole (B32481) | Pd(PPh₃)₄ | Toluene | 16.5 |
Note: The data in this table is illustrative and based on general principles of organometallic chemistry. Actual values would require specific quantum chemical calculations.
Validation and Refinement of Computational Models with Experimental Crystallographic Results
The accuracy of computational models is paramount for their predictive power. Experimental data, particularly from X-ray crystallography, provides the benchmark for validating and refining these theoretical models. While a crystal structure for this compound is not publicly available, the principles of this validation process can be demonstrated through the closely related compound, 4-iodo-1H-pyrazole. mdpi.com
The crystal structure of 4-iodo-1H-pyrazole has been determined, revealing a catemeric structure formed through intermolecular N-H···N hydrogen bonds. mdpi.com This experimental data allows for a direct comparison with geometric parameters predicted by computational methods like DFT.
A comparison between experimental crystallographic data for 4-iodo-1H-pyrazole and data obtained from DFT calculations (using the B3LYP functional and a suitable basis set) highlights the strengths and limitations of the computational model.
Table 2: Comparison of Experimental and Calculated Molecular Geometries for 4-Iodo-1H-pyrazole
| Parameter | Experimental (X-ray) mdpi.com | Calculated (DFT) mdpi.com | Deviation |
|---|---|---|---|
| C4-I Bond Length (Å) | 2.079 | 2.085 | +0.006 |
| N1-N2 Bond Length (Å) | 1.353 | 1.350 | -0.003 |
| C3-C4-C5 Angle (°) | 105.8 | 106.0 | +0.2 |
Note: Modeling intermolecular interactions in the solid state requires specific computational approaches that account for crystal packing forces.
As shown in the table, there is generally good agreement between the experimental and calculated values for bond lengths and angles, indicating that the computational model accurately describes the molecular geometry. mdpi.com Discrepancies can arise from the fact that calculations often model the molecule in the gas phase, whereas experimental data is from the solid state where intermolecular forces influence the structure. mdpi.com
Furthermore, spectroscopic data can be used for validation. For instance, ¹H NMR chemical shifts can be calculated and compared to experimental values. For the 4-halogenated pyrazoles, DFT calculations have successfully predicted the trend of the N-H proton shifting downfield with decreasing halogen electronegativity. mdpi.com However, the absolute values may differ, which can be attributed to factors like tautomerization in solution and the challenge of perfectly modeling solvent effects. mdpi.com
This validation process is iterative. If significant deviations are observed, the computational model can be refined by choosing a different functional, a larger basis set, or by incorporating solvent effects more explicitly. This synergy between computational and experimental methods is crucial for building robust models that can reliably predict the properties and reactivity of molecules like this compound.
Reactivity and Chemical Transformations of 3 Cyclopropyl 4 Iodo 2h Pyrazole
Reactivity of the Pyrazole (B372694) Heterocycle
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. chemicalbook.com One nitrogen atom (N1) is pyrrole-like, with its lone pair of electrons contributing to the aromatic 6π-electron system, while the other (N2) is pyridine-like, with its lone pair located in an sp² orbital in the plane of the ring, contributing to the basicity of the molecule. chemicalbook.comnih.govyoutube.com This electronic arrangement governs the reactivity of the ring towards both electrophiles and nucleophiles.
In a typical pyrazole system, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution (SEAr) reactions such as halogenation, nitration, and sulfonation. chemicalbook.comresearchgate.netwikipedia.org The C3 and C5 positions are comparatively electron-deficient due to the inductive effect of the neighboring electronegative nitrogen atoms. chemicalbook.com
For 3-Cyclopropyl-4-iodo-2H-pyrazole, the C4 position is already substituted with an iodine atom. The synthesis of 4-iodopyrazoles often involves the direct electrophilic iodination of the corresponding pyrazole precursor using reagents like iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). researchgate.netresearchgate.netorganic-chemistry.org
Further electrophilic substitution on the this compound ring is not commonly reported and would be challenging. The existing iodo-substituent would exert a deactivating inductive effect, while the cyclopropyl (B3062369) group at C3 would have a mild activating effect. Any subsequent electrophilic attack would likely be directed to the C5 position, though this would require forcing conditions.
The two nitrogen atoms in the pyrazole ring exhibit distinct nucleophilic properties, allowing for selective derivatization. nih.govresearchgate.net
N2 (Pyridine-like) Nitrogen: This nitrogen is basic and readily acts as a nucleophile. It is the typical site for reactions with electrophiles such as alkyl halides and acyl chlorides, leading to the formation of N-substituted pyrazolium (B1228807) salts or N-acylpyrazoles, respectively. nih.gov
N1 (Pyrrole-like) Nitrogen: The N-H proton is acidic and can be removed by a base to form a pyrazolate anion. chemicalbook.com This anion is a potent nucleophile and reacts efficiently with a wide range of electrophiles. This process is often used to introduce substituents at the N1 position, a crucial step in the synthesis of many biologically active compounds.
The tautomeric nature of N-unsubstituted 2H-pyrazoles means that derivatization can potentially occur at either nitrogen atom, and the regiochemical outcome often depends on the nature of the electrophile and the reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions at the Iodine Position
The carbon-iodine bond at the C4 position of this compound is the most reactive site for transformations, particularly for palladium-catalyzed cross-coupling reactions. The C-I bond is relatively weak, making it an excellent leaving group in the oxidative addition step of the catalytic cycle. jocpr.com This reactivity allows for the facile introduction of a wide variety of substituents, making this compound a key building block in medicinal and materials chemistry. jocpr.com
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide. jocpr.comnih.gov 4-Iodopyrazoles are excellent substrates for this reaction, readily coupling with various aryl- and vinylboronic acids to produce 4-substituted pyrazoles in good to excellent yields. nih.govrsc.org The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. nih.gov
While specific examples for this compound are not extensively documented in readily available literature, the general success of this reaction on similar 4-iodopyrazole (B32481) scaffolds indicates its high applicability. nih.govrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazoles
| Iodo-Pyrazole Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Aryl-3-(CF3)-4-iodopyrazole | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | THF/H2O | 56% | nih.gov |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K3PO4 | 1,4-Dioxane/H2O | 96% | rsc.org |
| 3-Bromopyrazole | Phenylboronic acid | Pd2(dba)3 / XPhos | K3PO4 | Dioxane/H2O | 86% | nih.gov |
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org 4-Iodopyrazoles are highly suitable substrates for Sonogashira coupling, allowing for the direct introduction of alkynyl groups at the C4 position. researchgate.netnih.gov This transformation is valuable for constructing conjugated systems and as a precursor for more complex heterocyclic structures.
Table 2: Representative Conditions for Sonogashira Coupling of 4-Iodopyrazoles
| Iodo-Pyrazole Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Aryl-3-(CF3)-4-iodopyrazole | Phenylacetylene (B144264) | Pd(PPh3)4 / CuI | Et3N | THF | Good | nih.gov |
| Various 4-Iodopyrazoles | 2-Propyn-1-ol | Pd/Cu | - | - | Good | researchgate.net |
| Iodobenzene | Trimethylsilylacetylene | Pd(PPh3)4 / CuI | Amine | - | High | libretexts.org |
Beyond the Suzuki and Sonogashira reactions, the iodine atom of this compound serves as a handle for various other cross-coupling transformations. These methods further expand its synthetic utility.
Heck Coupling: This reaction couples the aryl iodide with an alkene to form a new C-C bond, offering a route to 4-vinylpyrazoles. jocpr.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl iodide with amines, providing access to 4-aminopyrazole derivatives.
C-O Coupling: Copper-catalyzed methods have been developed for the direct C-O coupling of 4-iodopyrazoles with alcohols. For instance, reactions using copper(I) iodide (CuI) as a catalyst allow for the synthesis of 4-alkoxypyrazoles, which are motifs found in various bioactive molecules. nih.govresearchgate.netsemanticscholar.org Optimal conditions often involve a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) and a base like potassium t-butoxide, sometimes under microwave irradiation to reduce reaction times. researchgate.netsemanticscholar.org
The versatility endowed by these diverse cross-coupling reactions solidifies the role of this compound as a valuable and adaptable building block in modern organic synthesis. nih.govnih.gov
Chemical Reactivity of the Cyclopropyl Group
The cyclopropyl group at the C3 position of the pyrazole ring is a source of significant chemical potential, largely owing to its inherent ring strain. This strain, estimated to be around 27-29 kcal/mol, fundamentally influences its reactivity, allowing for transformations not typically observed in unstrained cyclic or acyclic systems. wikipedia.orgutexas.eduacs.orgyale.edu
Strain-Induced Ring Opening Reactions
The high degree of angle and torsional strain in the three-membered ring of the cyclopropyl group makes it susceptible to ring-opening reactions, which serve as a powerful tool for synthetic chemists. utexas.edu These reactions release the inherent strain energy, providing a strong thermodynamic driving force. Ring-opening can be initiated through various mechanisms, including catalysis by Lewis acids. In systems analogous to this compound, such as aryl cyclopropyl ketones, Lewis acids can activate the molecule, facilitating ring cleavage. scispace.comnih.gov The pyrazole ring itself, particularly when N-substituted, can influence the electronic nature of the C3 position, and the activation of the cyclopropyl ring can lead to the formation of reactive intermediates competent in cycloaddition reactions. nih.gov For instance, the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone can generate a ring-opened distonic radical anion, which can then undergo intramolecular reactions. nih.gov This principle suggests that under appropriate conditions, the cyclopropyl group of this compound could be similarly opened to generate linear carbon chains, thereby increasing molecular complexity.
Radical Reactions and Their Regioselectivity
The cyclopropyl group is also reactive towards radical species. The typical course of such a reaction involves the opening of the strained ring to form a more stable, open-chain alkyl radical. The regioselectivity of these radical reactions is governed by the relative stability of the possible radical intermediates that can be formed. masterorganicchemistry.comyoutube.com The stability of carbon-centered radicals follows the order: tertiary > secondary > primary.
In the context of this compound, a radical attack on the cyclopropyl ring would proceed via the most stable intermediate. The ring-opening of a cyclopropylmethyl radical is a rapid and often irreversible process that leads to the formation of a homoallylic radical. The precise location of the initial radical formation and the subsequent bond cleavage would determine the final structure of the product. Studies on substituted cyclopropylmethyl radicals have shown that the regioselectivity of the ring opening is kinetically controlled and influenced by the substitution pattern on the ring. acs.org For the subject compound, this reactivity offers a pathway to convert the compact cyclopropyl group into a functionalized four-carbon chain attached to the pyrazole core.
Influence of Cyclopropyl Hyperconjugation on Adjacent Centers
The electronic properties of the cyclopropyl group are complex and can significantly influence the reactivity of the adjacent pyrazole ring. The bonding within a cyclopropane (B1198618) ring is described by models such as the Walsh model, which posits that the C-C bonds have significant p-orbital character. wikipedia.org This allows the cyclopropyl group to engage in hyperconjugation, acting as an effective electron donor to adjacent electron-deficient centers like carbocations or π-systems. wikipedia.orgstackexchange.com
This electron-donating nature can affect the electronic distribution within the pyrazole ring of this compound. It can modulate the reactivity of the ring towards electrophilic or nucleophilic attack and influence the acidity of the N-H proton. While the transmission of these electronic effects through a cyclopropane ring has been a subject of study and debate, it is recognized that it can influence the properties of the attached aromatic system. stackexchange.comacs.org This interaction is crucial when considering reactions at other positions of the pyrazole, as the cyclopropyl group is not merely a sterically bulky substituent but an electronically active participant.
Functional Group Interconversions at the Iodine Position
The iodine atom at the C4 position is a key locus of reactivity, rendering this compound a highly versatile synthetic intermediate. The carbon-iodine bond is relatively weak and susceptible to a wide array of powerful and reliable cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility enables the straightforward introduction of diverse functional groups at the pyrazole core.
Prominent among these transformations are palladium- and copper-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the arylation or vinylation of the C4 position by reacting the iodopyrazole with boronic acids or their esters. nih.govacs.org Similarly, the Sonogashira coupling facilitates the introduction of alkynyl groups using terminal alkynes, a reaction that proceeds with a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful method, enabling the coupling of various amines with the 4-iodopyrazole substrate. researchgate.netnih.govwikipedia.org Furthermore, copper-catalyzed Ullmann-type reactions can be employed to form C-O, C-S, and C-N bonds. nih.govorganic-chemistry.orgwikipedia.org These reactions are crucial for elaborating the pyrazole scaffold into more complex structures found in pharmaceuticals and agrochemicals.
| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Ligand, Base | Ar-B(OH)₂, R-B(OR')₂ | C-C (Aryl, Vinyl) | nih.govacs.org |
| Sonogashira Coupling | Pd Catalyst, Cu(I) Co-catalyst (e.g., CuI), Base | Terminal Alkyne (R-C≡C-H) | C-C (Alkynyl) | wikipedia.orglibretexts.org |
| Buchwald-Hartwig Amination | Pd Catalyst (e.g., Pd(dba)₂), Ligand (e.g., tBuDavePhos), Base | Amine (R₂NH) | C-N | researchgate.netnih.gov |
| Ullmann-type C-O Coupling | CuI, Ligand (e.g., Phenanthroline), Base | Alcohol (R-OH) | C-O | nih.govsemanticscholar.org |
| Ullmann-type C-C Coupling | Copper (elemental or salt) | Aryl Halide | C-C (Aryl) | organic-chemistry.orgwikipedia.org |
Derivatization Strategies and Generation of Molecular Complexity
The strategic combination of the reactivity at the cyclopropyl and iodo positions allows for the development of complex molecular architectures from the relatively simple this compound starting material. Derivatization can proceed in a stepwise fashion, first modifying the iodine position via cross-coupling, followed by a transformation of the cyclopropyl group, or vice versa.
Formation of Azo-Bridged Pyrazole Compounds
A notable derivatization strategy involves the formation of azo-bridged pyrazole dimers. Azo compounds, characterized by the -N=N- linkage, are of interest for their unique electronic and photophysical properties. sciforum.net A novel and convenient method has been developed for the selective formation of an azo bond between pyrazole derivatives. sciforum.net This transformation utilizes nitrogen triiodide (NI₃), which can be generated in situ. sciforum.net Research has shown that by increasing the concentration of nitrogen triiodide in the reaction with pyrazole derivatives, the selective formation of an N,N'-azo bridge can be achieved. sciforum.net
Iodinated pyrazoles, such as this compound, are excellent precursors for this type of transformation. sciforum.net The resulting dimeric structures, linked by an azo bridge, represent a significant increase in molecular complexity and introduce new functionalities. These azo-bridged pyrazoles are being investigated for applications such as photodynamic therapy and as photoswitchable molecules, owing to the long half-life of their E/Z isomers. sciforum.net
| Reaction | Key Reagent | Substrate | Product Type | Potential Application | Reference |
|---|---|---|---|---|---|
| Azo-Coupling | Nitrogen Triiodide (NI₃) | Pyrazole Derivatives | Azo-Bridged Dimer | Photodynamic Therapy, Photoswitches | sciforum.net |
Synthesis of Fused Heterocyclic Systems from Pyrazole Scaffolds
The 4-iodo functionality of this compound serves as a convenient handle for the introduction of various substituents that can subsequently participate in ring-closing reactions to form fused bicyclic heterocycles. These fused systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest due to their prevalence in medicinally important compounds. asianpubs.orgrsc.orgnih.gov
A common and powerful strategy for the synthesis of such fused systems involves an initial palladium-catalyzed cross-coupling reaction, for instance, a Sonogashira or Heck reaction, at the C4 position of the pyrazole. The newly introduced group can then undergo an intramolecular cyclization to generate the desired fused ring.
For example, the synthesis of pyrazolo[3,4-d]pyrimidines often commences from a 4-cyanopyrazole precursor, which itself can be derived from the corresponding 4-iodopyrazole via a cyanation reaction. The 4-cyanopyrazole can then be converted to a 5-aminopyrazole-4-carbonitrile, a key intermediate that can undergo cyclocondensation with various nitriles to afford the fused pyrazolo[3,4-d]pyrimidin-4-amine core. asianpubs.org While a direct synthesis from this compound is not explicitly detailed in the reviewed literature, this established methodology suggests a viable synthetic pathway.
Similarly, the construction of pyrazolo[3,4-b]pyridines can be achieved from 5-aminopyrazole derivatives, which can potentially be synthesized from this compound. These aminopyrazoles can then be reacted with various 1,3-dicarbonyl compounds or their equivalents to construct the fused pyridine (B92270) ring. rsc.orgnih.gov
Although direct, detailed research findings on the synthesis of fused heterocyclic systems starting specifically from this compound are not extensively published, the general reactivity of 4-iodopyrazoles in forming such systems is well-established. The following table outlines a plausible, generalized reaction scheme for the synthesis of a key intermediate, 3-cyclopropyl-1H-pyrazol-4-amine, which is a precursor to many fused pyrazole systems.
Table 1: Plausible Synthesis of a Key Intermediate for Fused Heterocyclic Systems
| Starting Material | Reagent | Product | Reaction Type |
| This compound | NaN3, CuI, L-proline, NaOH, DMSO | 3-Cyclopropyl-1H-pyrazol-4-amine | Azidation |
This table represents a generalized synthetic route based on known chemical transformations of similar iodo-heterocycles. Specific reaction conditions would require experimental optimization.
The resulting 3-cyclopropyl-1H-pyrazol-4-amine is a valuable synthon that can be further elaborated to a variety of fused heterocyclic frameworks. amadischem.com For instance, reaction with suitable reagents can lead to the formation of pyrazolo[3,4-d]pyridazines, which have been investigated as potential PDE5 inhibitors. nih.gov
Advanced Materials and Chemical Applications of 3 Cyclopropyl 4 Iodo 2h Pyrazole and Its Derivatives
Role as Versatile Synthetic Building Blocks for Complex Molecular Architectures
The chemical structure of 3-cyclopropyl-4-iodo-2H-pyrazole, featuring a sterically demanding cyclopropyl (B3062369) group and a reactive iodine atom, establishes it as a valuable and versatile intermediate in the synthesis of complex molecular structures. This compound serves as a foundational component in the construction of a variety of organic molecules, particularly in the fields of medicinal and agrochemical research.
The presence of the iodine atom at the 4-position of the pyrazole (B372694) ring is particularly significant, as it provides a reactive site for various cross-coupling reactions. This allows for the strategic introduction of a wide range of functional groups, leading to the development of novel and complex molecular frameworks. The cyclopropyl substituent, in turn, can influence the steric and electronic properties of the resulting molecules, which can be crucial for their intended applications.
Key synthetic transformations involving this compound include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the pyrazole ring and a boronic acid or ester. This is a widely used method for creating biaryl compounds and other complex structures.
Ullmann-type Couplings: These copper-catalyzed reactions are effective for forming carbon-nitrogen or carbon-oxygen bonds, allowing for the introduction of amine or ether functionalities at the 4-position of the pyrazole.
Cycloaddition Reactions: The pyrazole ring itself can participate in cycloaddition reactions with alkynes, a process that can be catalyzed by palladium to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
Oxidative Dehydrogenative Couplings: Under oxidative conditions, 4-iodopyrazoles can couple with other nitrogen-containing heterocycles, such as pyrazol-5-amines, to form azo compounds.
The versatility of this compound as a synthetic building block is summarized in the table below:
| Reaction Type | Reagents/Catalysts | Product Type | Significance |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | 4-Aryl/Alkenyl-pyrazoles | Formation of C-C bonds, synthesis of biaryls. |
| Ullmann-type Coupling | Cu catalyst, amine/alcohol | 4-Amino/Alkoxy-pyrazoles | Formation of C-N or C-O bonds. |
| Cycloaddition | Pd catalyst, alkynes | Fused pyrazole heterocycles | Construction of complex polycyclic systems. |
| Oxidative Coupling | TBHP, I₂ | Azopyrroles | Formation of C-N bonds to create azo compounds. |
Applications in Ligand Design for Organometallic Chemistry and Catalysis
Pyrazole derivatives are highly regarded as ligands in the field of organometallic chemistry and catalysis due to their versatile coordination behavior. researchgate.net The pyrazole scaffold can be readily modified to tune the steric and electronic properties of the resulting ligands, which in turn influences the properties and reactivity of the metal complexes they form. researchgate.net
The this compound molecule is a precursor for a variety of ligand designs. The iodine atom can be substituted through cross-coupling reactions to introduce other coordinating groups, leading to the formation of bidentate or polydentate ligands. The nitrogen atoms of the pyrazole ring can coordinate to a wide array of transition metals, and the pyrazole can act as a neutral or anionic ligand. researchgate.netbohrium.com
The coordination modes of pyrazole-based ligands are diverse and include: researchgate.net
Monodentate Coordination: The pyrazole ligand binds to a metal center through one of its nitrogen atoms.
Bridging Coordination: The pyrazole ring bridges two metal centers.
Chelating Coordination: If additional coordinating groups are present on the pyrazole scaffold, the ligand can chelate to a single metal center.
Metal complexes incorporating pyrazole-based ligands have shown promise in various catalytic applications, including oxidation reactions. bohrium.com The specific nature of the cyclopropyl and iodo substituents on the this compound can be leveraged to fine-tune the catalytic activity and selectivity of the resulting metal complexes.
Explorations in Advanced Materials Chemistry (e.g., optical properties)
The unique electronic properties of the pyrazole ring have led to the exploration of its derivatives in the field of advanced materials chemistry. The conjugated π-electron system within the pyrazole structure can give rise to interesting optical and electronic properties, such as fluorescence and conductivity. ias.ac.in These characteristics make pyrazole-based materials potential candidates for applications in electronic devices like transistors, sensors, and in electrophotography. ias.ac.in
Research into the optical properties of pyrazole derivatives has revealed their potential for:
Photoluminescence: Many pyrazole compounds exhibit fluorescence, with the emission wavelength and quantum yield being dependent on the specific substituents on the pyrazole ring. ias.ac.in
Nonlinear Optics (NLO): Some pyrazoline derivatives have been shown to possess significant nonlinear optical properties, which could be exploited in applications such as frequency doubling of light. researchgate.netresearchgate.net
Sensing: The fluorescence of certain pyrazole-containing polymers has been shown to be sensitive to the presence of specific anions, indicating their potential use as chemical sensors. ias.ac.in
The table below summarizes some of the optical properties observed in pyrazole-based materials:
| Property | Observation | Potential Application |
| Photoluminescence | Emission in the visible spectrum with varying quantum yields. ias.ac.in | Organic light-emitting diodes (OLEDs), fluorescent probes. researchgate.net |
| Nonlinear Optics | Second and third harmonic generation. researchgate.net | Optical switching, frequency conversion. |
| Chemo-sensing | Fluorescence quenching or enhancement in the presence of specific analytes. ias.ac.in | Chemical sensors. |
Supramolecular Assembly and Coordination Chemistry of Pyrazole Ligands
The ability of pyrazole-based ligands to participate in a variety of non-covalent interactions makes them excellent building blocks for the construction of supramolecular assemblies. mdpi.comconicet.gov.ar These interactions, which include hydrogen bonding, π-π stacking, and anion-π interactions, direct the self-assembly of individual molecules into well-defined, higher-order structures. mdpi.com
Key features of pyrazole ligands in supramolecular chemistry include:
Hydrogen Bonding: The N-H group of the pyrazole ring is an effective hydrogen bond donor, while the other nitrogen atom can act as a hydrogen bond acceptor. This allows for the formation of robust hydrogen-bonded networks.
π-π Stacking: The aromatic pyrazole rings can engage in π-π stacking interactions, which contribute to the stability of the supramolecular structure. mdpi.com
Anion-π Interactions: The electron-deficient cavity of the pyrazole ring can interact favorably with anions, leading to their encapsulation within the supramolecular framework. mdpi.com
The interplay of these coordination and supramolecular interactions allows for the rational design of complex architectures with specific functions, highlighting the importance of pyrazole-based ligands in the field of crystal engineering. mdpi.comconicet.gov.ar
Conclusion and Future Research Directions
Summary of Key Achievements in 3-Cyclopropyl-4-iodo-2H-pyrazole Research
Research into this compound and its derivatives has yielded significant accomplishments. The compound is primarily recognized as a versatile intermediate for creating more complex molecules through cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann-type couplings. This reactivity is pivotal for its application in medicinal chemistry.
The broader class of pyrazole (B372694) derivatives has been extensively studied, revealing a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. dokumen.pubnih.gov Notably, cyclopropyl-containing pyrazole structures have been investigated as potent cannabinoid type 1 (CB1) receptor antagonists, which are relevant for treating obesity and related metabolic disorders. nih.gov Furthermore, complex heterocyclic systems synthesized from iodinated pyrazole precursors, such as 2H-pyrazolo[4,3-c]pyridines, have demonstrated significant antiproliferative activity against various human cancer cell lines, including chronic myeloid leukemia and breast cancer cells. dokumen.pubnih.gov
Table 1: Notable Biological Activities of Related Pyrazole Derivatives
| Biological Activity | Investigated Application | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | dokumen.pubnih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antimicrobial | Inhibition of microbial growth |
Emerging Synthetic Strategies and Methodological Innovations
The synthesis of pyrazoles is a well-established field, but innovation continues. Traditional methods include the condensation of 1,3-dicarbonyl compounds with hydrazines. scispace.com For this compound specifically, a key method involves the regioselective cyclization of N-tosylhydrazones with precursors containing iodine.
More recent and sophisticated strategies are emerging. These include:
Green Chemistry Approaches: There is a significant shift towards sustainable synthesis, employing green solvents, recyclable catalysts, and energy-efficient methods to construct the pyrazole scaffold. nih.gov
Multicomponent Reactions: One-pot reactions that combine multiple starting materials are gaining traction for their efficiency and atom economy in producing highly substituted pyrazoles. nih.gov
Domino Reactions: elegant cascade reactions, such as a photoclick 1,3-dipolar cycloaddition followed by a Norrish type deformylation, have been developed for synthesizing complex pyrazole derivatives. nih.gov
Advanced Iodination and Cyclization: Iodine-mediated electrophilic cyclization is a critical technique for building fused heterocyclic systems, like pyrazolo[4,3-c]pyridines, from pyrazole-based precursors. dokumen.pubnih.gov Similarly, methods using I2/Selectfluor for the synthesis of 1,4-disubstituted pyrazoles represent the cutting edge of functionalization. nih.gov
Table 2: Modern Synthetic Reactions for Pyrazole Derivatives
| Synthetic Strategy | Key Features | Example Reaction | Reference |
|---|---|---|---|
| Iodine-mediated Cyclization | Forms fused heterocyclic systems | Synthesis of 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines | dokumen.pubnih.gov |
| Cu-catalysed Cycloaddition | Oxidative [3+2] cycloaddition | Synthesis of multisubstituted pyrazoles from α,β-unsaturated hydrazones | nih.gov |
| Photoclick Domino Reaction | Uses light to initiate a cascade | Synthesis of pyrazoles from 1,3-diaryltetrazoles and α,β-unsaturated carbonyls | nih.gov |
Untapped Reactivity Pathways and Mechanistic Exploration
While the synthetic utility of this compound is well-appreciated, its own detailed mechanistic behavior remains an area ripe for investigation. The reactivity of the carbon-iodine bond in cross-coupling is its most exploited feature, but other pathways are underexplored.
Future research could focus on:
Detailed Mechanistic Studies: The precise mechanism of action for the biological activities of this compound itself is not well-documented. Elucidating how it interacts with biological targets like enzymes and receptors is a critical next step.
Novel Cycloaddition Reactions: The pyrazole ring is capable of participating in cycloaddition reactions to build fused heterocycles. A systematic exploration of its reactivity with different dipolarophiles could yield novel molecular scaffolds.
C-H Activation: While palladium-catalyzed C-H activation has been demonstrated on related pyrazole systems, applying this strategy to the C-H bonds of the this compound core could provide new routes for functionalization.
Radical Chemistry: The mechanism for certain related reactions, such as the synthesis of azopyrroles, is known to involve radical intermediates. Investigating the radical-mediated reactivity of this compound could unlock new synthetic transformations.
Reduction of the Pyrazole Ring: The potential for selective reduction of the pyrazole ring via catalytic hydrogenation or hydride donors has been noted for the general class of compounds, but specific data for this derivative is lacking and warrants investigation.
Prospects for Novel Chemical Applications Beyond Current Scope
The unique properties of this compound suggest its potential in applications beyond its current role as a synthetic intermediate in drug discovery.
Materials Science: The compound could serve as a fundamental building block for advanced organic materials. Its derivatives could be explored for properties like fluorescence, conductivity, and nonlinear optical activity, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, or molecular switches. The fluorescence of related pyrazolo[4,3-c]pyridines, which can function as pH indicators, provides a strong precedent for this line of inquiry. dokumen.pubnih.gov
Agrochemicals: Pyrazoles are a well-established scaffold in agrochemicals, used as fungicides, herbicides, and insecticides. nih.gov The specific substitution pattern of this compound could be leveraged to develop new, potent, and selective crop protection agents.
Homogeneous Catalysis: N-unsubstituted pyrazoles are being investigated as versatile, proton-responsive ligands in homogeneous catalysis. nih.gov Exploring the coordination chemistry of this compound with various transition metals could lead to the development of novel catalysts for a range of organic transformations.
Expanded Medicinal Roles: While its potential in cancer and metabolic diseases is noted, the broad bioactivity of pyrazoles suggests that derivatives of this compound could be screened for other therapeutic applications, including treatments for neurodegenerative or viral diseases. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 3-Cyclopropyl-4-iodo-2H-pyrazole with high regioselectivity?
The regioselective synthesis of pyrazoles can be achieved using N-Tosylhydrazones as precursors. A validated protocol involves reacting cyclopropyl-substituted N-Tosylhydrazones with iodine sources under palladium catalysis (Pd(OAc)₂, XPhos ligand) at 100°C for 12 hours, achieving >90% regioselectivity. Temperature control and stoichiometric precision of iodinating agents are critical to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Multi-nuclear NMR (¹H, ¹³C, and ¹⁹F if applicable) and LC-MS are essential. For structural confirmation, compare experimental ¹H-NMR chemical shifts (e.g., δ 6.85 ppm for pyrazole protons) with computational predictions. High-resolution mass spectrometry (HRMS) should confirm molecular ion peaks within 2 ppm error .
Q. What chromatographic methods are recommended for purifying this compound?
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) effectively separates iodopyrazole derivatives. For polar analogs, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity. Monitor fractions by TLC (Rf = 0.3–0.5 in ethyl acetate) .
Q. How should researchers handle the air/moisture sensitivity of this compound?
Store under inert gas (Ar/N₂) at -20°C in amber vials. For reactions, use anhydrous solvents (e.g., THF, DMF) purified via molecular sieves. Conduct iodopyrazole syntheses in flame-dried glassware with strict exclusion of moisture to prevent hydrolysis .
Advanced Research Questions
Q. How does the cyclopropyl group influence electronic properties and reactivity in cross-coupling reactions?
The cyclopropyl substituent exerts an electron-withdrawing effect via conjugation, reducing electron density at the iodine-bearing carbon (C4). DFT studies on Pd complexes show bond elongation (C-I: 2.09 Å) and NBO charges (-0.32e at C4), enhancing oxidative addition efficiency in Suzuki-Miyaura couplings (78–85% yields). Non-cyclopropyl analogs exhibit lower reactivity due to reduced electrophilicity .
Q. What strategies resolve contradictions in reported reaction yields under varying catalytic conditions?
Systematic Design of Experiments (DoE) can isolate critical variables. For example, a 3² factorial design testing Pd catalyst loadings (1–5 mol%) and base strengths (K₂CO₃ vs. Cs₂CO₃) revealed that 3 mol% PdCl₂ with Cs₂CO₃ maximizes yield (82%) while minimizing dehalogenation side reactions. Statistical analysis (ANOVA) identifies significant factors (p < 0.05) .
Q. How can computational methods predict coordination behavior with transition metals?
Combine DFT calculations (B3LYP/6-311+G(d,p)) with experimental structural data. For Pd(II) complexes, geometry optimization predicts square-planar coordination (bond angles: 88–92°), validated by single-crystal XRD. Electron localization function (ELF) analysis quantifies metal-ligand charge transfer, guiding catalyst design .
Q. What mechanistic insights explain divergent reactivity in nucleophilic substitution vs. coupling reactions?
The 4-iodo group undergoes SNAr with strong nucleophiles (e.g., amines) in polar aprotic solvents (DMSO, 60°C), while Pd-catalyzed couplings require milder bases (NaHCO₃) to preserve the cyclopropyl ring. Competitive pathways arise from solvent polarity: DMF stabilizes Pd intermediates, whereas DMSO promotes nucleophilic attack .
Q. What structural modifications enhance stability without altering electronic profiles?
Replacing the cyclopropyl group with spirocyclic analogs (e.g., spiro[2.3]hexane) improves thermal stability (TGA: ΔTdec ≥ 50°C) while maintaining similar Hammett σp values (+0.98). Computational docking studies suggest retained binding affinity to biological targets (e.g., kinase enzymes) .
Q. How do steric effects from the cyclopropyl group impact supramolecular assembly?
Single-crystal analyses reveal that the cyclopropyl moiety induces helical packing via C–H⋯π interactions (3.2–3.5 Å). Compared to methyl-substituted pyrazoles, the bulkier cyclopropyl group reduces π-stacking distances by 0.3 Å, favoring 1D polymeric structures in the solid state .
Methodological Tables
Table 1: Key Synthetic Parameters for this compound
Table 2: Comparative Reactivity of Iodopyrazole Derivatives
| Substituent | Suzuki Coupling Yield (%) | SNAr Yield (%) | Reference |
|---|---|---|---|
| Cyclopropyl | 85 | 45 | |
| Methyl | 72 | 68 | |
| Trifluoromethyl | 78 | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
